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molecular formula C17H23N3O2 B1418691 Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate CAS No. 947498-87-5

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Cat. No. B1418691
M. Wt: 301.4 g/mol
InChI Key: QQBQPYPBAVBBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 250 mL round bottom flask was placed a solution of tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate (2.6 g, 7.58 mmol) in methanol (80 mL). To the mixture was added Et3N (2.3 g, 22.73 mmol). The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at reflux in a bath of oil. The reaction progress was monitored by LCMS and TLC (ethyl acetate/petroleum ether=1:1). The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was diluted with 200 mL of ethyl acetate. The resulting mixture was washed 3 times with 150 mL of NaCl(aq.). The residue was purified by eluting through a column with a 10:1 petroleum ether/ethyl acetate solvent system. This resulted in 2.1 g (89%) of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate as a light pink solid.
Name
tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([N:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)=[CH:5]1)(=O)C.CCN(CC)CC>CO>[C:22]([O:21][C:19]([N:16]1[CH2:17][CH2:18][N:13]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[NH:4][CH:5]=2)[CH2:14][CH2:15]1)=[O:20])([CH3:25])([CH3:23])[CH3:24]

Inputs

Step One
Name
tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)N1C=C(C2=CC=CC=C12)N1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 1 hour while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a bath of oil
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 200 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed 3 times with 150 mL of NaCl(aq.)
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 10:1 petroleum ether/ethyl acetate solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 2.1 g (89%) of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate as a light pink solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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